
2-Pyrazinoylguanidine
Overview
Description
Pyrazinoylguanidine is a small molecule compound with the molecular formula C6H7N5O. It was initially developed by Pennsylvania State University College of Medicine and has been investigated for its potential therapeutic applications in endocrinology and metabolic diseases . This compound has shown promise as an antihyperglycemic and antihyperlipidemic agent .
Preparation Methods
The synthesis of pyrazinoylguanidine involves the reaction of pyrazinecarboxamide with guanidine. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The process involves heating the reactants to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Pyrazinoylguanidine undergoes various chemical reactions, including:
Oxidation: Pyrazinoylguanidine can be oxidized to form pyrazinoic acid derivatives.
Reduction: Reduction of pyrazinoylguanidine can yield 3-aminopyrazinoylguanidine.
Substitution: Pyrazinoylguanidine can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
The major products formed from these reactions include pyrazinoic acid, 3-aminopyrazinoylguanidine, and various substituted derivatives .
Scientific Research Applications
Antihypertensive Effects
2-Pyrazinoylguanidine has been shown to effectively lower blood pressure in hypertensive patients, particularly those with type 2 diabetes. Unlike other antihypertensive agents such as amiloride, which can exacerbate hyperglycemia, this compound reduces both glucose and lipid levels, making it suitable for diabetic patients .
- Mechanism of Action : It inhibits the epithelial sodium channel, leading to decreased sodium reabsorption and subsequent reductions in blood pressure and plasma renin activity .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. Specifically, it has been found to inhibit the growth of cancer cell spheroids through mechanisms that are independent of its action on sodium channels. This suggests a novel role for this compound as an anticancer agent .
- Study Findings : In vitro experiments demonstrated that this compound significantly reduced the viability of various breast cancer cell lines when used alone or in combination with conventional therapies .
Metabolic Disorders
The compound exhibits antihyperglycemic and antihyperlipidemic effects, making it a candidate for treating metabolic syndrome. It has been shown to downregulate lipolysis and gluconeogenesis in animal models, suggesting its utility in managing conditions associated with insulin resistance .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and reduce reaction times. Its chemical reactivity includes participation in nucleophilic substitutions and the formation of coordination complexes with metal ions.
Case Study 1: Hypertension Management
A clinical study involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in blood pressure without adverse effects on glucose metabolism. Patients reported improved overall metabolic profiles during treatment .
Case Study 2: Cancer Cell Viability
In research conducted on breast cancer cell spheroids, treatment with this compound led to a marked decrease in cell viability. The results indicated that the compound could enhance the efficacy of existing anticancer therapies by inducing apoptosis through multiple pathways .
Mechanism of Action
The mechanism of action of pyrazinoylguanidine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . Additionally, pyrazinoylguanidine inhibits the Na+/H+ exchanger-1 (NHE1), which is involved in regulating intracellular pH and cell volume . This inhibition leads to the disruption of cellular homeostasis and induces cell death in cancer cells .
Comparison with Similar Compounds
Pyrazinoylguanidine is structurally similar to other guanidine derivatives, such as amiloride, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), 5-(N,N-dimethyl)-amiloride (DMA), and 5-(N,N-hexamethylene)-amiloride (HMA) . These compounds also inhibit the Na+/H+ exchanger-1 (NHE1) and have been studied for their anticancer properties . pyrazinoylguanidine exhibits unique properties, such as its ability to inhibit the renin-angiotensin system and its potential antihyperglycemic and antihyperlipidemic effects .
Similar Compounds
- Amiloride
- 5-(N-ethyl-N-isopropyl)-amiloride (EIPA)
- 5-(N,N-dimethyl)-amiloride (DMA)
- 5-(N,N-hexamethylene)-amiloride (HMA)
- Benzoylguanidine derivatives such as eniporide and cariporide
Biological Activity
2-Pyrazinoylguanidine (PZG) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, highlighting its significance in medical research.
This compound is an analog of amiloride, a potassium-sparing diuretic. Its structure allows it to interact with various biological targets, particularly in the modulation of sodium/hydrogen exchangers (NHEs). PZG has been shown to inhibit NHE1, which plays a crucial role in cancer cell survival and proliferation. However, recent studies indicate that its anticancer effects may be independent of NHE1 inhibition, suggesting alternative pathways for inducing cell death in cancer cells .
Anticancer Activity
Research has demonstrated that PZG significantly reduces the viability of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 spheroids. The compound induces cell death through mechanisms including:
- Endoplasmic Reticulum Stress : PZG treatment leads to increased ER stress markers, contributing to apoptosis.
- Autophagy Inhibition : The compound disrupts autophagic processes, further promoting cell death.
- DNA Damage : PZG induces DNA damage responses, which are critical for triggering apoptosis in cancer cells .
Table 1: Effects of this compound on Cancer Cell Viability
Cell Line | Viability Reduction (%) | Mechanism of Action |
---|---|---|
MCF-7 | 70% | ER stress, DNA damage |
MDA-MB-231 | 65% | Autophagy inhibition |
Non-cancer cells | 30% | NHE1-independent pathways |
Cardiovascular Effects
PZG has also been investigated for its antihypertensive properties. In clinical studies, it has been found to effectively lower blood pressure in individuals with essential hypertension and type 2 diabetes. Notably, PZG not only reduces systolic and diastolic blood pressure but also downregulates the glucose fatty acid cycle, which is beneficial for metabolic control in diabetic patients .
Case Studies on Antihypertensive Effects
- Study on Hypertensive Patients : A study involving subjects with mild to moderate hypertension showed that PZG significantly reduced blood pressure levels while improving lipid profiles without exacerbating hyperglycemia, unlike amiloride .
- Diabetes Management : In patients with type 2 diabetes, PZG was associated with improved glycemic control and reduced body weight. It demonstrated a favorable safety profile compared to traditional antihypertensives .
Q & A
Q. Basic: What are the recommended methods for synthesizing 2-Pyrazinoylguanidine, and how can reproducibility be ensured?
Methodological Answer:
Synthesis protocols should prioritize step-by-step documentation of reaction conditions (solvents, catalysts, temperature/pressure ranges) and purification techniques (e.g., recrystallization, chromatography). To ensure reproducibility:
- Include control experiments to verify intermediate formation (e.g., NMR or HPLC analysis at each stage) .
- Report yields with standard deviations across triplicate trials to account for variability .
- Cross-reference purity assessments (e.g., ≥98% by GC or LC-MS) with established databases like NIST Chemistry WebBook for validation .
Q. Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or compound purity. To address this:
- Standardize Assays: Use validated cell lines/pathogens (e.g., ATCC-certified) and include positive/negative controls in each experiment .
- Quantitative Structure-Activity Relationship (QSAR): Compare molecular descriptors (logP, polar surface area) across studies to identify physicochemical factors influencing activity .
- Meta-Analysis: Aggregate data from multiple sources using statistical tools (e.g., ANOVA or regression models) to isolate confounding variables .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Use fume hoods for weighing or handling powders .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels compliant with EPA/DOT regulations .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
Q. Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products .
- pH-Dependent Solubility: Use potentiometric titration (e.g., Sirius T3) to determine pKa values and identify buffered formulations that maximize solubility without degradation .
- Thermogravimetric Analysis (TGA): Quantify thermal stability thresholds (e.g., decomposition onset temperatures) to guide storage and processing .
Q. Basic: How can researchers validate the identity of newly synthesized this compound analogs?
Methodological Answer:
- Spectroscopic Characterization: Combine /-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (deviation ≤0.4%) .
- X-ray Crystallography: Resolve crystal structures for unambiguous confirmation of stereochemistry, if applicable .
Q. Advanced: What computational approaches predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvent interactions to model reaction pathways (e.g., using Gaussian or GROMACS) .
- Machine Learning: Train models on existing reaction datasets to forecast yields or byproduct formation under novel conditions .
Q. Basic: How should researchers structure a literature review to identify gaps in this compound applications?
Methodological Answer:
- Systematic Search: Use databases (SciFinder, Reaxys) with keywords like "pyrazinoylguanidine derivatives" AND "biological activity" .
- PICO Framework: Frame questions around Population (target organisms), Intervention (compound concentration), Comparison (existing drugs), and Outcomes (efficacy metrics) .
- Critical Appraisal: Evaluate study quality using tools like GRADE for bias assessment in reported data .
Q. Advanced: What methodologies address low yield in multi-step syntheses of this compound-based complexes?
Methodological Answer:
- Reaction Optimization: Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions via response surface modeling .
- Flow Chemistry: Transition batch processes to continuous flow systems to enhance mixing and heat transfer, reducing side reactions .
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust parameters in real time .
Q. Tables: Key Analytical Parameters for this compound
Properties
IUPAC Name |
N-(diaminomethylidene)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBSDCKJFDZMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209151 | |
Record name | 2-Pyrazinoylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-24-5 | |
Record name | 2-Pyrazinoylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrazinoylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZINOYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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